molecular formula C9H17N B12315089 5-Cyclopropyl-2-methylpiperidine

5-Cyclopropyl-2-methylpiperidine

Cat. No.: B12315089
M. Wt: 139.24 g/mol
InChI Key: RQRUEJPFMRTQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-2-methylpiperidine is a heterocyclic organic compound with the molecular formula C9H17N. It belongs to the class of piperidines, which are six-membered rings containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 5-cyclopropyl-2-methylpyridine using a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidines, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

5-Cyclopropyl-2-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-2-methylpiperidine is unique due to the presence of both a cyclopropyl and a methyl group on the piperidine ring. This unique structure imparts distinct pharmacological properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

5-cyclopropyl-2-methylpiperidine

InChI

InChI=1S/C9H17N/c1-7-2-3-9(6-10-7)8-4-5-8/h7-10H,2-6H2,1H3

InChI Key

RQRUEJPFMRTQOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)C2CC2

Origin of Product

United States

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